Alaptide
CAS No.: 90058-29-0
VCID: VC21335640
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Alaptide, chemically known as (S)-8-methyl-6,9-diazaspiro[4.5]decan-7,10-dione, is a compound composed of two amino acids: L-alanine and cycloleucine, which are interlocked into a spirocycle . This molecule was inspired by the naturally occurring neuropeptide L-Prolyl-L-leucylglycinamide, which is believed to enhance tissue regeneration but is unstable due to rapid enzymatic degradation . Synthesis of AlaptideThe synthesis of Alaptide involves several steps, starting with protected L-alanine that is reacted with ethyl chloroformate to form an intermediate. This intermediate is then reacted with methyl 1-aminocyclopentane-1-carboxylate, leading to a derivative that undergoes hydrogenation and intramolecular cyclization to yield Alaptide . Biological Activity and BenefitsAlaptide exhibits significant biological activity, particularly in stimulating tissue regeneration and enhancing cell proliferation without altering cell morphology . It has been shown to accelerate wound healing, reducing recovery time for postoperative wounds in healthy individuals by two-thirds and in chronic wounds up to seven times . Additionally, Alaptide acts as a signaling molecule that triggers tissue regeneration processes and affects immune system functioning . Applications in Medicine and CosmeticsAlaptide is used in various pharmaceutical formulations as a transdermal permeation modifier, enhancing the absorption of compounds through the skin . Its applications include oleo-ointments, hydro-ointments, oleo-creams, hydro-creams, gels, and transdermal therapeutic systems . Originally developed for nootropic effects with potential oral administration, Alaptide's role in regenerative medicine, such as treating burn injuries and skin conditions, is also noteworthy . Permeation EnhancementAlaptide significantly enhances the permeation of drugs through the skin. For example, when used with acyclovir, it increases the permeation rate by approximately 65% compared to acyclovir alone . The following table illustrates this effect:
Solubility and FormulationDespite being nearly insoluble in water, Alaptide's solubility can be enhanced through physical methods such as milling with emulsifiers and stabilizers . This modification allows for efficient use in pharmaceutical formulations, improving drug delivery through the skin . |
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CAS No. | 90058-29-0 | |||||||||||||||
Product Name | Alaptide | |||||||||||||||
Molecular Formula | C9H14N2O2 | |||||||||||||||
Molecular Weight | 182.22 g/mol | |||||||||||||||
IUPAC Name | (8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione | |||||||||||||||
Standard InChI | InChI=1S/C9H14N2O2/c1-6-7(12)11-9(8(13)10-6)4-2-3-5-9/h6H,2-5H2,1H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |||||||||||||||
Standard InChIKey | LTRSPDHUDXWHRY-LURJTMIESA-N | |||||||||||||||
Isomeric SMILES | C[C@H]1C(=O)NC2(CCCC2)C(=O)N1 | |||||||||||||||
SMILES | CC1C(=O)NC2(CCCC2)C(=O)N1 | |||||||||||||||
Canonical SMILES | CC1C(=O)NC2(CCCC2)C(=O)N1 | |||||||||||||||
Appearance | Solid Powder | |||||||||||||||
Purity | > 95% | |||||||||||||||
Quantity | Milligrams-Grams | |||||||||||||||
Synonyms | alaptide c(Acp-Ala) c(CPC-Ala) cyclo(1-amino-1-cyclopentanecarbonyl-L-alanine) cyclo(1-aminocyclopentanecarbonyl-alanyl) cyclo(ACP-Ala) cyclo(alanine-(1-amino-1-cyclopentane)carbonyl) cyclo(alanyl-1-amino-1-cyclopentanecarbonyl) cyclo-1-aminocyclopentanecarbonyl-Ala |
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PubChem Compound | 119329 | |||||||||||||||
Last Modified | Aug 15 2023 |
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